
Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) is a chemical compound known for its applications in biochemical assays, particularly as a substrate in enzyme-linked immunosorbent assays (ELISA). This compound is characterized by its high sensitivity and specificity, making it a valuable tool in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) typically involves the reaction of 4-nitrophenyl phosphate with 2-ethyl-2-amino-1,3-propanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve the use of solvents such as water or organic solvents, and the reaction temperature is carefully monitored to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and phosphate ions.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The nitro group can be substituted under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with the addition of acids or bases to catalyze the reaction.
Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Substitution: Involves the use of nucleophiles or electrophiles under controlled conditions.
Major Products
Hydrolysis: Produces 4-nitrophenol and phosphate ions.
Oxidation: Can produce various oxidized derivatives of the compound.
Reduction: Leads to the formation of reduced derivatives, such as amino derivatives.
Scientific Research Applications
Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) is widely used in scientific research due to its versatility and sensitivity. Some of its applications include:
Biochemical Assays: Used as a substrate in ELISA to detect the presence of specific enzymes or antibodies.
Enzyme Kinetics: Helps in studying the kinetics of phosphatase enzymes.
Medical Diagnostics: Employed in diagnostic kits for detecting various diseases.
Industrial Applications: Used in the production of biochemical reagents and diagnostic tools.
Mechanism of Action
The compound acts as a substrate for phosphatase enzymes. When it interacts with these enzymes, it undergoes hydrolysis, resulting in the release of 4-nitrophenol, which can be detected spectrophotometrically. This reaction is highly specific and sensitive, making it ideal for use in various assays. The molecular targets include phosphatase enzymes, and the pathway involves the cleavage of the phosphate group from the compound.
Comparison with Similar Compounds
Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) is unique due to its high sensitivity and specificity in biochemical assays. Similar compounds include:
4-Nitrophenyl phosphate disodium salt: Another substrate used in ELISA, but with different solubility and stability properties.
Bis(4-nitrophenyl) phosphate: Used in similar applications but has different kinetic properties.
4-Nitrophenyl phenylphosphonate: Employed in enzyme assays with distinct reactivity.
Each of these compounds has unique properties that make them suitable for specific applications, but Mono(4-nitrophenyl) phosphate 2-ethyl-2-amino-1,3-propanediol salt (1:2) stands out for its balance of sensitivity and specificity.
Properties
CAS No. |
62796-28-5 |
|---|---|
Molecular Formula |
C16H32N3O10P |
Molecular Weight |
457.41 g/mol |
IUPAC Name |
2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H6NO6P.2C5H13NO2/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*1-2-5(6,3-7)4-8/h1-4H,(H2,10,11,12);2*7-8H,2-4,6H2,1H3 |
InChI Key |
YVXXRFJXBIWXFT-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)N.CCC(CO)(CO)N.C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O |
Canonical SMILES |
CCC(CO)(CO)N.CCC(CO)(CO)N.C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O |
Key on ui other cas no. |
62796-28-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


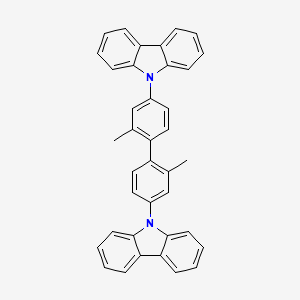

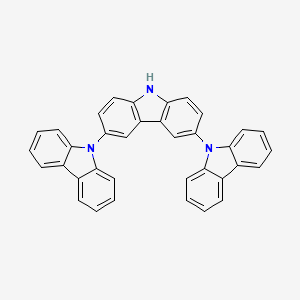




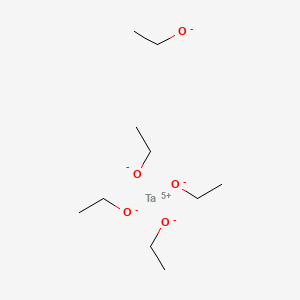


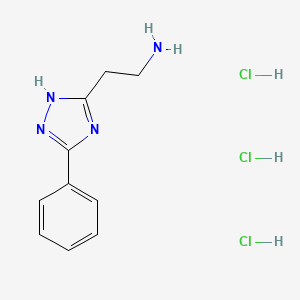
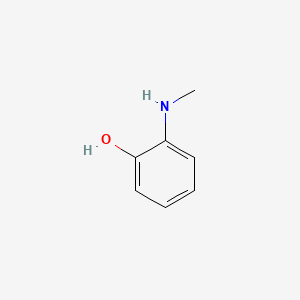
![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3029286.png)
![8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3029287.png)
